molecular formula C16H14N2O2 B8286436 (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester

(4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester

Cat. No.: B8286436
M. Wt: 266.29 g/mol
InChI Key: BXICFSJDBKHRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a benzimidazole moiety attached to a phenylacetic acid methyl ester group. Benzimidazole derivatives are known for their diverse pharmacological properties and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method involves the reaction of o-phenylenediamine with 4-bromoacetophenone to form the benzimidazole ring, followed by esterification with methanol to yield the final product. The reaction conditions often include the use of a suitable catalyst, such as hydrochloric acid, and heating under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety can mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of certain enzymes. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

    Benzimidazole: The parent compound, which shares the core benzimidazole structure.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position.

    5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.

Uniqueness: (4-Benzoimidazol-1-yl-phenyl)acetic acid methyl ester is unique due to the presence of the phenylacetic acid methyl ester group, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, bioavailability, and interaction with biological targets compared to other benzimidazole derivatives .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 2-[4-(benzimidazol-1-yl)phenyl]acetate

InChI

InChI=1S/C16H14N2O2/c1-20-16(19)10-12-6-8-13(9-7-12)18-11-17-14-4-2-3-5-15(14)18/h2-9,11H,10H2,1H3

InChI Key

BXICFSJDBKHRFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)N2C=NC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

is obtained analogously to the method as described in Step 1.2 but using [4-(2-amino-phenylamino)-phenyl]-acetic acid methyl ester instead of 4-(3-amino-pyridin-2-ylamino)-phenyl]-acetic acid methyl ester as a starting material. ES-MS: 267.1 [M+H]+; single peak at tR=3.00 min (System 1).
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